3-(2'-Methylpiperidino)propyl o-hydroxybenzoate
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Overview
Description
3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to an o-hydroxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate typically involves the esterification of o-hydroxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl o-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl o-hydroxybenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl o-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2’-Methylpiperidino)propyl p-hydroxybenzoate: Similar structure but with the hydroxy group in the para position.
3-(2’-Ethylpiperidino)propyl o-hydroxybenzoate: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
3-(2’-Methylpiperidino)propyl m-hydroxybenzoate: Similar structure but with the hydroxy group in the meta position.
Uniqueness
3-(2’-Methylpiperidino)propyl o-hydroxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
63916-86-9 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-13-7-4-5-10-17(13)11-6-12-20-16(19)14-8-2-3-9-15(14)18/h2-3,8-9,13,18H,4-7,10-12H2,1H3 |
InChI Key |
PISUWIAFYNMOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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